1-Bromo-4,5-dimethoxy-2-nitrobenzene

Organic Synthesis Electrophilic Aromatic Substitution Process Chemistry

Achieve efficient cross-coupling without excessive catalyst loading. 1-Bromo-4,5-dimethoxy-2-nitrobenzene combines an ortho-nitro-activated aryl bromide with two electron-donating methoxy groups, lowering the oxidative addition barrier for Suzuki and Buchwald-Hartwig reactions. • Ortho-nitro activation enables high-yielding couplings under mild Pd catalysis • Crystalline solid (m.p. 122-124 °C) ensures precise stoichiometric handling • Dual electrophile: conventional C-Br coupling or denitrative C-NO₂ coupling • Scalable 95%-yield nitration route ensures batch-to-batch consistency

Molecular Formula C8H8BrNO4
Molecular Weight 262.06 g/mol
CAS No. 51072-66-3
Cat. No. B1360350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4,5-dimethoxy-2-nitrobenzene
CAS51072-66-3
Molecular FormulaC8H8BrNO4
Molecular Weight262.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)[N+](=O)[O-])Br)OC
InChIInChI=1S/C8H8BrNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3
InChIKeyDGUDEQARXVYDBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4,5-dimethoxy-2-nitrobenzene: Aryl Bromide Building Block


1‑Bromo‑4,5‑dimethoxy‑2‑nitrobenzene, also widely known as 4‑bromo‑5‑nitroveratrole, is a tetrasubstituted benzene derivative that combines an aryl bromide handle with a strongly electron‑withdrawing nitro group and two electron‑donating methoxy substituents [1]. The compound is a crystalline solid (melting point 122–124 °C) with a molecular weight of 262.06 g mol⁻¹ and a calculated LogP of ≈2.4, indicating moderate lipophilicity [2]. Its structure enables orthogonal reactivity modes: the C–Br bond participates in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig), while the nitro group can be selectively reduced to an amine or used as a directing/activating element in electrophilic substitutions [1].

1
Orthogonal reactivity: aryl bromide for cross-coupling with reducible nitro handle
2
Crystalline solid format supports straightforward purification and benchtop handling
3
Ortho-nitro activation promotes mild-condition Pd-catalyzed coupling reactions

1-Bromo-4,5-dimethoxy-2-nitrobenzene vs. Generic Isomers


Superficially analogous compounds such as 4‑bromoveratrole (lacking the nitro group), 1‑bromo‑2‑nitrobenzene (lacking the methoxy groups), or the regioisomeric 1‑bromo‑3,4‑dimethoxy‑2‑nitrobenzene differ substantially in their reactivity profiles, physical form, and handling safety. The unique 1,2,4,5‑substitution pattern of 1‑bromo‑4,5‑dimethoxy‑2‑nitrobenzene places the bromine atom ortho to a nitro group, which markedly increases the polarity of the C–Br bond and lowers the activation barrier for oxidative addition in cross‑coupling [1]. At the same time, the para arrangement of the two methoxy groups maximizes their electron‑donating effect, further tuning the aryl ring’s electronic character. These cumulative electronic features translate into quantifiable differences in synthetic efficiency, regioselectivity, and purification behaviour that are lost when a generic analog or isomer is substituted [1][2].

Target Compound
1-Bromo-4,5-dimethoxy-2-nitrobenzene: ortho-nitro-activated aryl bromide for cross-coupling
Generic Analog Risk
4-Bromoveratrole lacks nitro activation, resulting in slower oxidative addition and lower coupling yields
Reactivity profile mismatch
Target Compound
Aryl bromide enables standard Pd-catalyzed Suzuki-Miyaura C–C bond formation
Benzyl Bromide Risk
4,5-Dimethoxy-2-nitrobenzyl bromide is a photolabile caging group, not a cross-coupling partner
Fundamental mechanistic difference

1-Bromo-4,5-dimethoxy-2-nitrobenzene: Evidence-Based Differentiation


Nitration Yield: vs. 4-Bromoveratrole

The target compound is synthesized by direct nitration of 4‑bromoveratrole. A published protocol (Li et al., 2013) achieves a 95% isolated yield after recrystallization [1]. In contrast, a patent procedure (US 7,425,554 B2) that uses similar nitration conditions but without the same low‑temperature optimisation delivers the same compound in 86.7% yield (2.09 g from 2.00 g of 4‑bromoveratrole) [2]. The 8.3 percentage‑point improvement in yield is attributed to tighter temperature control (−8 to −4 °C vs. 10–15 °C) and reduced acid exposure time, which minimises oxidative side reactions.

Nitration Yield
Head-to-head
95% vs. 86.7% isolated yield
Supports optimized low-temperature protocol selection
Reported +8.3 pp advantage with tighter temperature control
Organic Synthesis Electrophilic Aromatic Substitution Process Chemistry

Physical Form: Crystalline Solid vs. Liquid Precursor

1‑Bromo‑4,5‑dimethoxy‑2‑nitrobenzene is a yellow crystalline solid with a sharp melting point of 122–124 °C . Its direct precursor, 4‑bromoveratrole (CAS 2859‑78‑1), is a liquid at room temperature (b.p. 255–256 °C) [1]. The solid nature of the target compound allows straightforward purification by crystallisation, yielding material of ≥98% purity (GC) without chromatography . In contrast, liquid 4‑bromoveratrole typically requires distillation for purification, which is less convenient for kilogram‑scale operations and may not remove non‑volatile impurities.

Physical Form
Head-to-head
Target: crystalline solid, m.p. 122–124°C Precursor: liquid, b.p. 255–256°C
Solid form simplifies purification and procurement handling
Enables ≥98% purity without chromatography
Material Properties Purification Laboratory Handling

Orthogonal Reactivity: Aryl Bromide vs. Benzyl Bromide

The C–Br bond in 1‑bromo‑4,5‑dimethoxy‑2‑nitrobenzene is directly attached to the aromatic ring (aryl bromide), enabling standard Pd‑catalysed cross‑couplings (Suzuki, Heck, Sonogashira) [1]. In contrast, the closely related 4,5‑dimethoxy‑2‑nitrobenzyl bromide (CAS 53413‑67‑5) bears the bromine on a benzylic carbon, making it a photolabile protecting group reagent rather than a cross‑coupling partner . While both compounds share the 4,5‑dimethoxy‑2‑nitro substitution pattern, the aryl‑benzyl difference dictates their use in fundamentally different synthetic strategies: the aryl bromide for C–C bond formation in complex molecule synthesis, the benzyl bromide for caging applications.

Reactivity Type
Class-level
Aryl-Br: cross-coupling compatible Benzyl-Br: nucleophilic substitution / photocaging
Aryl vs. benzyl bromide dictates synthetic strategy fit
Not interchangeable; procurement choice is endpoint-driven
Cross-Coupling Protecting Group Chemistry Synthetic Methodology

Ortho-Nitro Effect on Oxidative Addition Barrier

DFT calculations on closely related nitro‑bromo‑benzenes reveal that the presence of a nitro group ortho to bromine lowers the activation free energy for oxidative addition to Pd⁰ by approximately 4–6 kcal mol⁻¹ relative to the non‑nitro analog [1][2]. While the published studies did not explicitly include 1‑bromo‑4,5‑dimethoxy‑2‑nitrobenzene, the ortho‑nitro‑bromo motif is the key structural element responsible for the barrier reduction. Consequently, this compound is expected to exhibit faster oxidative addition and higher coupling yields under mild conditions compared to 4‑bromoveratrole, which lacks the nitro group.

Oxidative Addition Barrier
Class-level
Estimated ΔΔG‡ ≈ 4–6 kcal mol⁻¹ lower
Inferred rate acceleration for mild cross-coupling
Based on DFT on ortho-nitro-bromo analogs; data to verify
Computational Chemistry Reaction Mechanism Catalysis

1-Bromo-4,5-dimethoxy-2-nitrobenzene: Application Scenarios


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The aryl bromide functionality of 1‑bromo‑4,5‑dimethoxy‑2‑nitrobenzene, activated by the ortho‑nitro group, enables high‑yielding Suzuki couplings with aryl boronic acids under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O) [1]. This application is directly supported by the 95% synthesis yield evidence (Section 3, Evidence 1) and the DFT‑based prediction of a reduced oxidative addition barrier (Section 3, Evidence 4). Researchers should select this compound over non‑nitro aryl bromides when a lower catalyst loading or shorter reaction time is required.

Nitro Reduction and Amine Derivatization for Drug Discovery

The nitro group can be selectively reduced (e.g., H₂, Pd/C) to yield 2‑bromo‑4,5‑dimethoxyaniline, a versatile intermediate for amide, sulfonamide, or heterocycle synthesis. The crystalline nature of the starting material (m.p. 122–124 °C) facilitates accurate stoichiometric handling and purification (Section 3, Evidence 2), which is essential for parallel medicinal chemistry libraries.

Synthesis of Functionalized PAHs via Denitrative Coupling

Recent advances in denitrative Suzuki–Miyaura and Heck reactions of nitroarenes [1] open a pathway for the compound to serve as a dual‑mode electrophile: either through its C–Br bond (conventional coupling) or through its C–NO₂ bond (denitrative coupling). This dual reactivity, inferred from the orthogonal‑reactivity evidence (Section 3, Evidence 3), provides a unique advantage for constructing extended π‑conjugated systems relevant to organic electronics.

Scalable Low-Temperature Nitration Protocol

The 95%‑yield low‑temperature nitration procedure of Li et al. [2] (Section 3, Evidence 1) offers a reliable, scalable route to 1‑bromo‑4,5‑dimethoxy‑2‑nitrobenzene. Procurement teams should evaluate suppliers that adopt this optimised protocol, as it guarantees higher yield and lower impurity profiles compared to the standard patent procedure, directly impacting cost and batch consistency.

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Ortho-nitro activated aryl bromide
Coupling yield and catalyst loading review
Nitro reduction to aniline intermediates
Crystalline format for accurate handling
Purity consistency in parallel library synthesis
Denitrative coupling for π-conjugated systems
Dual C–Br / C–NO₂ electrophile
Orthogonal reactivity under Pd catalysis
Scalable procurement via optimized nitration
Low-temperature protocol yield benchmark
Supplier yield data and impurity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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